molecular formula C15H16N4O B5772996 N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide

N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide

Cat. No.: B5772996
M. Wt: 268.31 g/mol
InChI Key: TUWASWOKSINXMU-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide, also known as BBD, is a compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide is not fully understood, but it is believed to involve the formation of a complex with metal ions through coordination bonds. This complex formation results in a change in the electronic structure of this compound, leading to the emission of a fluorescent signal.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal effects on biochemical and physiological processes in vitro. However, further studies are needed to fully understand the potential effects of this compound on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide in lab experiments is its high selectivity for metal ions, which allows for precise detection and measurement. However, this compound can be difficult to synthesize and purify, which can limit its availability and use in certain experiments.

Future Directions

There are several potential future directions for N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide research, including the development of new biosensors and imaging agents, as well as the exploration of its potential applications in materials science and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action and potential effects of this compound on living organisms.

Synthesis Methods

The synthesis of N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide involves the reaction of 4-(benzyloxy)benzaldehyde with carbonohydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide has been extensively studied for its potential applications in scientific research. One of the main areas of focus has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and nickel, and emit a fluorescent signal upon binding. This property has been utilized in the development of various biosensors and imaging agents.

Properties

IUPAC Name

2-[(E)-(4-phenylmethoxyphenyl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c16-15(17)19-18-10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-10H,11H2,(H4,16,17,19)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWASWOKSINXMU-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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